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An in-depth exploration of the G protein-coupled receptor 35 and its multifaceted roles in

immunity, providing researchers, scientists, and drug development professionals with a

comprehensive technical overview of its signaling pathways, experimental evaluation, and

quantitative data.

Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant

interest within the scientific community due to its emerging roles in a variety of physiological

and pathological processes, particularly in the immune system.[1] Initially identified in 1998,

GPR35 is highly expressed in immune cells and the gastrointestinal tract.[2][3] Its activation

has been linked to both pro- and anti-inflammatory responses, making it a complex and

intriguing target for therapeutic intervention in inflammatory diseases, autoimmune disorders,

and cancer.[4][5] This technical guide provides a detailed overview of GPR35 signaling

pathways in key immune cell populations, methodologies for its study, and a summary of

quantitative data to aid in the design and interpretation of research in this field.

GPR35 Expression in Immune Cells
GPR35 expression is observed across a range of immune cells, with particularly high levels in

monocytes (CD14+), neutrophils, various dendritic cell subsets, and invariant natural killer T

(iNKT) cells. Its expression can be modulated by the cellular microenvironment; for instance,

GPR35 is upregulated in neutrophils upon activation and mobilization to inflammatory sites.
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This differential expression underscores the context-dependent function of GPR35 in the

immune response.

Core Signaling Pathways of GPR35
GPR35 activation initiates a cascade of intracellular events primarily through its coupling to

heterotrimeric G proteins, namely the Gαi/o and Gα12/13 subfamilies, as well as through G

protein-independent pathways mediated by β-arrestins. The specific pathway engaged can be

influenced by the activating ligand, the cell type, and the physiological context, leading to a

diverse array of cellular responses.

Gαi/o-Mediated Signaling
Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl

cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway

has been observed in iNKT cells, where GPR35 activation by agonists like kynurenic acid and

zaprinast leads to a pertussis toxin-sensitive reduction in IL-4 secretion.

Gα12/13-Mediated Signaling
Coupling of GPR35 to Gα12/13 proteins activates the RhoA signaling cascade. This pathway is

crucial for regulating cytoskeletal rearrangements and is implicated in cellular migration. The

activation of RhoA by GPR35 is a key mechanism driving the chemotactic responses of

immune cells, such as neutrophils, towards inflammatory stimuli.

β-Arrestin-Mediated Signaling
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs),

GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and

internalization but also initiates G protein-independent signaling cascades. β-arrestins can act

as scaffolds for various signaling proteins, including components of the mitogen-activated

protein kinase (MAPK) pathways like ERK1/2. The recruitment of β-arrestin-2 is a robust and

measurable outcome of GPR35 activation and is frequently used in high-throughput screening

assays.

GPR35 Signaling in Specific Immune Cells
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The functional consequences of GPR35 activation are highly dependent on the immune cell

type.

Neutrophils: In neutrophils, GPR35 plays a predominantly pro-inflammatory role by promoting

their recruitment to sites of inflammation. The serotonin metabolite 5-hydroxyindoleacetic acid

(5-HIAA), released by platelets and mast cells, acts as a key chemoattractant for neutrophils

through GPR35. This process is mediated by Gαi-dependent signaling and contributes to

bacterial clearance.

Macrophages: The role of GPR35 in macrophages is more complex, exhibiting both pro- and

anti-inflammatory functions. Activation by kynurenic acid can suppress NLRP3 inflammasome

activation, suggesting an anti-inflammatory role. Conversely, GPR35 signaling in macrophages

has also been shown to promote the production of pro-inflammatory cytokines like TNF.

Furthermore, GPR35 can interact with the Na/K-ATPase, influencing macrophage metabolism

and Src kinase activation.

Invariant Natural Killer T (iNKT) Cells: In iNKT cells, GPR35 activation has a distinct

immunomodulatory effect. Agonist stimulation leads to a Gαi/o-dependent reduction in the

secretion of the anti-inflammatory cytokine IL-4, without affecting IFN-γ production. This

selective cytokine modulation suggests that GPR35 activation in iNKT cells can shift the

immune response towards a more pro-inflammatory state.

Quantitative Data on GPR35 Ligand Interactions
The following tables summarize the available quantitative data for the potency and affinity of

various endogenous and synthetic ligands for GPR35. It is important to note that these values

can vary depending on the assay format, cell line, and species ortholog used.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists
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Ligand
Cell Type/Assay
System

Potency
(EC50/pEC50)

Reference(s)

5-Hydroxyindoleacetic

acid (5-HIAA)

Mouse Neutrophil

Migration
~10 nM

Kynurenic Acid
Rat GPR35 (Ca2+

mobilization)
7.9 µM

Kynurenic Acid
Human GPR35 (Ca2+

mobilization)
39 µM

Zaprinast
Rat GPR35 (Ca2+

mobilization)
16 nM

Zaprinast
Human GPR35 (Ca2+

mobilization)
840 nM

Pamoic Acid
Human GPR35 (β-

arrestin-2 recruitment)
pEC50 = 7.28

Table 2: Affinity (Ki/Kd) and Inhibitory Potency (IC50/pIC50) of GPR35 Antagonists

Ligand
Cell Type/Assay
System

Affinity/Potency
(Ki/IC50/pIC50)

Reference(s)

CID-2745687 Human GPR35a/b Ki ≈ 10-20 nM

CID-2745687
Human GPR35 (β-

arrestin-2 recruitment)
pIC50 = 6.70

Fluorescent Probe GPR35 Kd = 3.9 nM

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of GPR35

signaling. Below are outlines for key experimental protocols.
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β-Arrestin Recruitment Assay (Enzyme Fragment
Complementation)
This assay is a widely used method to quantify agonist-induced GPR35 activation. The

PathHunter® (DiscoverX) technology is a common platform for this assay.

Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged

with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon

agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the

two enzyme fragments. The reconstituted active enzyme then hydrolyzes a substrate to

produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Methodology:

Cell Culture: Use a stable cell line co-expressing the GPR35-ProLink fusion protein and the

β-arrestin-EA fusion protein (e.g., PathHunter® CHO-K1 GPR35 β-Arrestin cells). Culture

cells in the recommended medium and conditions.

Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate

overnight.

Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists)

in an appropriate assay buffer.

Agonist Stimulation: For agonist testing, add the diluted compounds to the cells. For

antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR35

agonist at its EC80 concentration.

Incubation: Incubate the plate at 37°C for 90 minutes.

Detection: Add the detection reagent containing the chemiluminescent substrate.

Signal Measurement: After a 60-minute incubation at room temperature, measure the

chemiluminescence using a plate reader.

Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit

the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
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Calcium Flux Assay
This assay measures the ability of GPR35 to mobilize intracellular calcium, a downstream

event of Gαq/11 or potentially other G protein signaling pathways.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon

GPR35 activation and subsequent intracellular calcium release, the dye binds to calcium,

resulting in a significant increase in its fluorescence intensity. This change in fluorescence is

monitored in real-time using a fluorescence plate reader.

Methodology:

Cell Culture: Culture cells endogenously or transiently expressing GPR35 (e.g., HEK293

cells) in a suitable medium.

Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow

them to adhere overnight.

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt

solution for 30-60 minutes at 37°C.

Compound Preparation: Prepare dilutions of test compounds in the assay buffer.

Fluorescence Measurement: Place the cell plate in a fluorescence kinetic plate reader (e.g.,

FLIPR or FlexStation). Record a baseline fluorescence reading.

Agonist Addition: The instrument adds the test compounds to the wells, and fluorescence is

continuously monitored to detect a rapid increase in intracellular calcium.

Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against

the compound concentration to determine EC50 values.

Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of GPR35 ligands to induce the directed migration of immune

cells.
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Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous

membrane. Immune cells are placed in the upper chamber, and the chemoattractant (GPR35

ligand) is placed in the lower chamber. If the ligand is a chemoattractant, the cells will migrate

through the pores of the membrane towards the higher concentration of the ligand in the lower

chamber.

Methodology:

Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) or use an

appropriate immune cell line. Resuspend the cells in a serum-free or low-serum medium.

Assay Setup: Place the Transwell inserts into the wells of a companion plate. Add the

chemoattractant (e.g., 5-HIAA for neutrophils) to the lower chamber.

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-3 hours for

neutrophils, longer for macrophages) at 37°C in a humidified incubator.

Quantification of Migration: After incubation, remove the non-migrated cells from the upper

surface of the membrane. Stain the migrated cells on the lower surface of the membrane

with a suitable dye (e.g., crystal violet or a fluorescent dye).

Data Analysis: Elute the stain and measure the absorbance or fluorescence, or count the

number of migrated cells in representative fields under a microscope. Compare the migration

in response to the GPR35 ligand to a negative control (medium alone).

Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core GPR35

signaling pathways and experimental workflows.

GPR35 Signaling Pathways in Immune Cells
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Core GPR35 signaling pathways in immune cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b14051609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for β-Arrestin Recruitment
Assay
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reporter cell line
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at 37°C

Add detection
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chemiluminescence
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Click to download full resolution via product page

Workflow for a GPR35 β-arrestin recruitment assay.

Experimental Workflow for Chemotaxis Assay
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Workflow for a GPR35-mediated chemotaxis assay.

Conclusion
GPR35 is a critical regulator of immune cell function, with its signaling pathways contributing to

a wide range of inflammatory and immunomodulatory responses. The complexity of its

signaling, involving multiple G protein-dependent and -independent pathways, and its

differential effects in various immune cell types, highlight the need for a thorough and

multifaceted experimental approach. This technical guide provides a foundational

understanding of GPR35 signaling in immune cells, offering detailed protocols and quantitative

data to support further research into this promising therapeutic target. As our understanding of

GPR35 continues to evolve, it holds the potential for the development of novel therapies for a

host of immune-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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